2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine
Description
This compound consists of a pyrazine core substituted at position 2 with a 3,5-dimethylpyrazole moiety and at position 3 with a 4-methylphenylsulfanyl group. The sulfanyl (S–) linkage may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3-(4-methylphenyl)sulfanylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-11-4-6-14(7-5-11)21-16-15(17-8-9-18-16)20-13(3)10-12(2)19-20/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNOSQLPZZFHQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC=CN=C2N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Features
Key Observations:
- Substituent Effects : The 4-methylphenyl group in the target compound balances lipophilicity and steric bulk, while the methoxy analog () may exhibit higher solubility and electronic effects due to the electron-donating methoxy group .
- Heterocyclic Core : Pyrazine derivatives (target compound) differ from thiadiazole analogs () in electronic properties; thiadiazoles often exhibit stronger π-stacking due to planar structures .
- Linkage Variations : Sulfanyl (S–) vs. sulfonamide (SO₂–NH₂) groups influence polarity and hydrogen-bonding capacity, impacting target selectivity .
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